molecular formula C24H21ClN6OS B12152114 2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide

2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide

Cat. No.: B12152114
M. Wt: 477.0 g/mol
InChI Key: SYXVRBVZKGOHDA-WPWMEQJKSA-N
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Description

2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide is a complex organic compound that features a triazole ring, a sulfanyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the chlorophenyl and methylphenyl groups. The sulfanyl group is then attached to the triazole ring. The final step involves the condensation of the intermediate with pyridine-4-carbaldehyde under specific conditions to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyridine moiety, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: It can be utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide involves its interaction with specific molecular targets. The triazole ring and the sulfanyl group are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine moiety may also play a role in binding to biological targets, influencing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Cresol: Cresols are aromatic organic compounds with a hydroxyl group attached to a benzene ring. They share some structural similarities with the aromatic rings in the compound of interest.

    Aliphatic Amines: These compounds contain an amine group attached to an aliphatic chain. They can undergo similar derivatization and separation techniques as the compound of interest.

Uniqueness

The uniqueness of 2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide lies in its combination of functional groups and its potential applications across various fields. The presence of the triazole ring, sulfanyl group, and pyridine moiety provides a versatile platform for chemical modifications and biological interactions.

Properties

Molecular Formula

C24H21ClN6OS

Molecular Weight

477.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide

InChI

InChI=1S/C24H21ClN6OS/c1-16-3-5-19(6-4-16)23-29-30-24(31(23)21-9-7-20(25)8-10-21)33-15-22(32)28-27-17(2)18-11-13-26-14-12-18/h3-14H,15H2,1-2H3,(H,28,32)/b27-17+

InChI Key

SYXVRBVZKGOHDA-WPWMEQJKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C(\C)/C4=CC=NC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=C(C)C4=CC=NC=C4

Origin of Product

United States

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